5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-(2-hydroxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid, while reduction of the carboxylic acid group can produce 5-(2-methoxyphenyl)-1-methyl-1h-pyrazole-4-methanol .
Scientific Research Applications
5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxyphenyl group can enhance its binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)acetic acid: Similar structure but lacks the pyrazole ring.
5-(2-Methoxyphenyl)-2-furoic acid: Contains a furan ring instead of a pyrazole ring.
4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one: Contains a different substitution pattern on the pyrazole ring
Uniqueness
5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenylhydrazine with appropriate carbonyl compounds, followed by carboxylation. Various methodologies have been reported, including the Knorr synthesis which utilizes 4-aryl-2,4-diketoesters and arylhydrazines under reflux conditions .
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:
1. Anticancer Activity
- Compounds containing the pyrazole scaffold have shown promising anticancer properties. Specifically, derivatives of 1H-pyrazole have been reported to inhibit the growth of multiple cancer cell lines including lung, breast (MDA-MB-231), and liver cancers (HepG2) .
- The mechanism of action often involves the inhibition of key cellular pathways that regulate proliferation and apoptosis .
2. Antimicrobial and Antifungal Properties
- The compound exhibits notable antifungal activity against several phytopathogenic fungi, outperforming established fungicides like boscalid in certain assays .
- Its antimicrobial properties extend to various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent .
3. Anti-inflammatory Effects
- Research indicates that pyrazole derivatives can modulate inflammatory responses, making them candidates for treating conditions characterized by excessive inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- The presence of a carboxylic acid group is vital for maintaining activity against neurotensin receptors, with modifications leading to decreased potency .
- Molecular docking studies highlight that specific substitutions on the pyrazole ring can enhance binding affinity and selectivity towards target proteins .
Case Studies
Several case studies illustrate the efficacy of this compound:
Case Study 1: Anticancer Evaluation
In a study assessing its anticancer effects, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, particularly in breast and liver cancer cells .
Case Study 2: Antifungal Activity
A comparative study demonstrated that this compound exhibited higher antifungal activity against seven different fungal strains compared to standard treatments. This suggests its potential as an effective antifungal agent .
Data Tables
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14-11(9(7-13-14)12(15)16)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16) |
InChI Key |
WCSSFRVATILTLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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